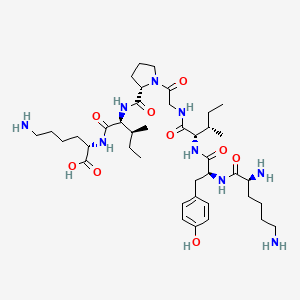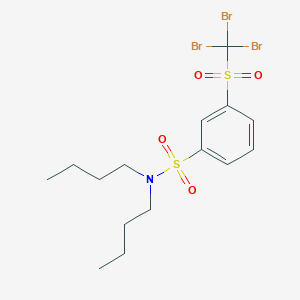![molecular formula C24H16O4 B14221805 3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione CAS No. 499114-82-8](/img/structure/B14221805.png)
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspiro octane ring and a phenyl-substituted dione, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione typically involves the reaction of 1,6-dioxaspiro[2.5]octane with various nucleophiles. The reaction conditions often include the use of methanol, phenols, thiols, thiocyanic acids, and other reagents under controlled temperatures and pH levels . The oxidation of 4-methylenetetrahydropyran, a byproduct in the manufacture of isoprene, is a common method to obtain the precursor compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as methanol, phenols, and thiols react with the compound.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, phenols, thiols, thiocyanic acids, and sodium sulfite. Reaction conditions often involve controlled temperatures, pH levels, and the presence of catalysts or oxidizing agents .
Major Products Formed
Major products formed from these reactions include 4-hydroxy-4-(methoxymethyl)tetrahydropyran, sulfides, sulfoxides, and other functional derivatives .
Scientific Research Applications
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione has several scientific research applications:
Medicine: Research into its potential therapeutic properties and use in drug development.
Industry: Possible applications in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,7-triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione involves its interaction with nucleophiles, leading to the fission of the oxirane ring in accordance with the Krasuskii rule . This reaction mechanism is crucial for the formation of various functional derivatives and the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A precursor compound with similar reactivity towards nucleophiles.
4-Methylenetetrahydropyran: Another related compound used in the synthesis of spirocyclic structures.
Uniqueness
3,3,7-Triphenyl-1,6-dioxaspiro[3.4]oct-7-ene-2,5-dione is unique due to its spirocyclic structure and the presence of multiple phenyl groups, which contribute to its distinct chemical properties and reactivity.
Properties
CAS No. |
499114-82-8 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
3,3,6-triphenyl-1,7-dioxaspiro[3.4]oct-5-ene-2,8-dione |
InChI |
InChI=1S/C24H16O4/c25-21-23(16-20(27-21)17-10-4-1-5-11-17)24(22(26)28-23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H |
InChI Key |
FKRBOQREFPJMLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3(C(=O)O2)C(C(=O)O3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


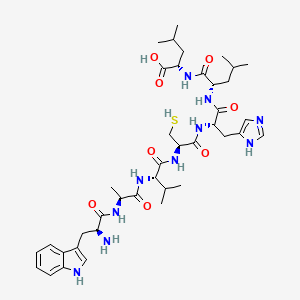
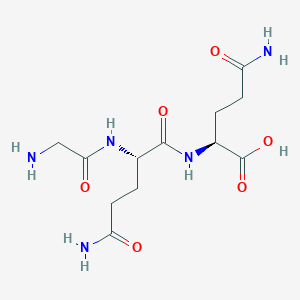

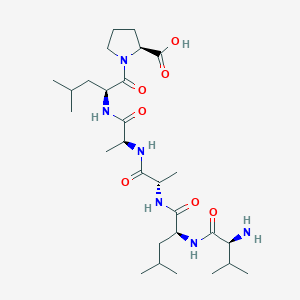
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![Benzene, 1-[(1-ethenyl-9-decenyl)oxy]-3,5-dimethoxy-](/img/structure/B14221746.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
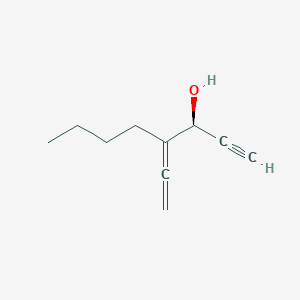
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
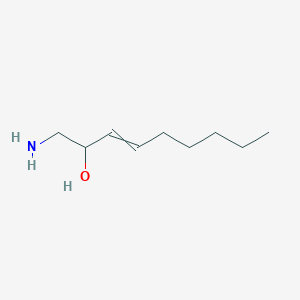
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
